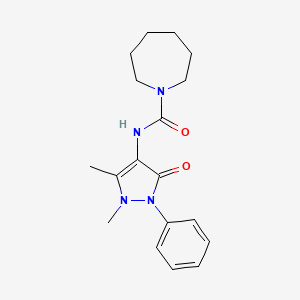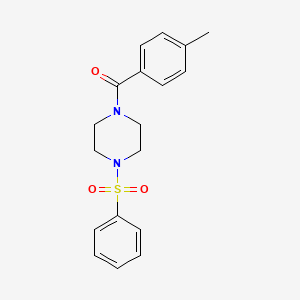![molecular formula C16H16N6O B5555193 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide often involves multi-step reactions, starting from accessible substrates like pyrazole derivatives, which are further reacted with amines, aldehydes, and other key reagents to introduce the desired functional groups (Menozzi et al., 1993). The efficiency of these syntheses can be enhanced by optimizing reaction conditions such as solvent choice, temperature, and catalysts.
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by density functional theory (DFT) and other computational methods to predict the equilibrium geometry, vibrational frequencies, and electronic properties. These studies help in understanding the stability of the molecule, charge distribution, and potential reactive sites (Sivakumar et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide derivatives include nucleophilic substitution, condensation, and cyclization reactions, leading to a wide range of heterocyclic compounds. These reactions are crucial for modifying the compound to enhance its chemical and biological properties (Tseng et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide and related compounds have been studied for their antitumor activity. For example, a study by Alqasoumi et al. (2009) synthesized novel derivatives including pyrazole moieties to evaluate their antitumor activity. One compound demonstrated more effectiveness than the reference drug doxorubicin (Alqasoumi et al., 2009).
Anti-inflammatory and Analgesic Activities
Research by Menozzi et al. (1993) synthesized a series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, revealing some compounds with notable platelet antiaggregating activity, as well as moderate anti-inflammatory, analgesic, and antipyretic activities in animal models (Menozzi et al., 1993).
Preparation of Pyrazolo[3,4-d]-pyrimidines
Eljazi I. Al-Afaleq and S. Abubshait (2001) explored the formation of novel pyrazolo[3,4-d]pyrimidines, which are expected to possess significant chemical and pharmacological activities, through the use of pyrazole-o-aminonitriles (Al-Afaleq & Abubshait, 2001).
Antimicrobial and Anti-Inflammatory Agents
Kendre et al. (2015) synthesized a series of pyrazole, isoxazole, and other derivatives, evaluating them for anti-bacterial, antifungal, and anti-inflammatory activities (Kendre et al., 2015).
Gastric Antisecretory and Cytoprotective Properties
Kaminski et al. (1987) identified compounds related to pyrazole that exhibit gastric antisecretory and cytoprotective properties. These were evaluated for their pharmacodynamics and metabolism (Kaminski et al., 1987).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their cytotoxicity and 5-lipoxygenase inhibition activities, discussing structure-activity relationships (Rahmouni et al., 2016).
Antimicrobial Activity of Pyrazolopyranopyrimidine
Hafez et al. (2015) reported on the synthesis and antimicrobial activity of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives (Hafez et al., 2015).
Eigenschaften
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-2-16(23)19-13-6-4-12(5-7-13)18-14-8-9-15(21-20-14)22-11-3-10-17-22/h3-11H,2H2,1H3,(H,18,20)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMHWUHJGOJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)


![methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5555133.png)
![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)
![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)
![(1S*,5R*)-6-benzyl-3-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555151.png)
![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)
![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)
![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)